molecular formula C12H14N4O B14116881 2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B14116881
M. Wt: 230.27 g/mol
InChI Key: RWGFQNBYOYUCIU-NTEUORMPSA-N
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Description

2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a chemical compound with the molecular formula C12H14N4O. It is a derivative of hydrazide and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a dimethylamino group, and a hydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves the reaction of cyanoacetohydrazide with 4-dimethylaminobenzaldehyde. The reaction is carried out in methanol as a solvent, and the product is obtained through a condensation reaction. The reaction conditions include stirring the reactants at room temperature for several hours, followed by purification through recrystallization .

Chemical Reactions Analysis

2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases, although further studies are needed to confirm these findings.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects .

Comparison with Similar Compounds

2-cyano-N’-[(1Z)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-cyano-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)/b14-9+

InChI Key

RWGFQNBYOYUCIU-NTEUORMPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC#N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N

Origin of Product

United States

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